1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE
Description
This compound features a pyrrolidin-2-one core substituted with two 1,3-benzodioxole groups via a 1,2,4-oxadiazole linker. Pyrrolidin-2-one introduces a lactam group, which may influence solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c24-18-6-12(8-23(18)13-2-4-15-17(7-13)28-10-26-15)20-21-19(22-29-20)11-1-3-14-16(5-11)27-9-25-14/h1-5,7,12H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYMIOXRUWRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the oxadiazole moiety. The final step involves the cyclization to form the pyrrolidinone ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodioxole and oxadiazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(Pyrimidin-5-yl)-1,2,4-Oxadiazole Derivatives
describes 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles synthesized via cycloaddition. Unlike the target compound, these derivatives lack the benzodioxole substituents and pyrrolidinone core. However, their oxadiazole rings share similar electronic properties, making them comparable in terms of stability and reactivity. For example, 3-phenyl-1,2,4-oxadiazole derivatives (e.g., 2a) exhibit moderate bioactivity, but the benzodioxole groups in the target compound may enhance binding affinity to aromatic receptors .
Benzodioxol-Containing Pyrido-Pyrimidinones (Patent Derivatives)
The European patent () lists pyrido-pyrimidinones with benzodioxol substituents, such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds share the benzodioxole moiety but differ in their heterocyclic cores (pyrido-pyrimidinone vs. pyrrolidin-2-one). The piperazine substituents in the patent compounds suggest improved solubility and CNS penetration, whereas the oxadiazole linker in the target compound may confer greater conformational rigidity .
Pyrrolidinone-Based Analogues
Compounds with pyrrolidin-2-one scaffolds (e.g., anticonvulsants or kinase inhibitors) often exploit the lactam group for hydrogen bonding.
Structural and Conformational Analysis
The puckering of the pyrrolidin-2-one ring is critical to its bioactivity. Cremer and Pople’s ring puckering coordinates () provide a framework for analyzing nonplanar conformations. For instance, the target compound’s puckering amplitude (q) and phase angle (φ) could influence its binding to flat aromatic pockets in enzymes or receptors. In contrast, planar oxadiazole derivatives (e.g., 4a–k from ) may exhibit less conformational adaptability .
Crystallographic validation tools like SHELX () are essential for confirming the compound’s 3D structure. SHELXL’s refinement capabilities ensure accurate determination of bond lengths and angles, particularly for the oxadiazole and benzodioxole groups, which are prone to torsional strain .
Data Table: Key Comparisons
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols, including cycloaddition for the oxadiazole ring and coupling reactions for benzodioxole attachment. Side reactions (e.g., over-oxidation of benzodioxole) must be controlled .
- The oxadiazole linker may reduce metabolic degradation compared to ester or amide-based analogues.
- Crystallographic Insights : SHELX-based refinements () are critical for resolving the compound’s conformation, particularly the dihedral angles between benzodioxole and oxadiazole groups, which affect binding kinetics .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of key intermediates. The initial step often includes the reaction of catechol derivatives to form the benzodioxole structure. Subsequent reactions with oxadiazole and pyrrolidine derivatives yield the final product.
Pharmacological Effects
The compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that benzodioxole derivatives can inhibit cancer cell proliferation. In studies involving HeLa cells (cervical carcinoma), various derivatives showed cytotoxic effects with IC50 values ranging from 0.219 mM to 1.79 mM, suggesting significant potential for further development as anticancer agents .
- Anti-inflammatory Activity : Benzodioxole-containing compounds have been shown to act as competitive inhibitors of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The synthesized compounds demonstrated IC50 values against COX enzymes that were comparable or superior to established drugs like ketoprofen .
- Antioxidant Properties : These compounds also exhibit antioxidant activity, which is vital for protecting cells from oxidative stress. The presence of the benzodioxole moiety is believed to enhance this activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biochemical pathways:
- Enzyme Inhibition : The compound's structure allows it to inhibit COX enzymes effectively, thus reducing inflammation and pain .
- Cellular Interaction : Its interaction with cancer cell lines indicates a mechanism that may involve apoptosis or cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .
Similar Compounds
Table 1 compares the biological activities of several benzodioxole derivatives:
| Compound Name | IC50 (COX1) | IC50 (COX2) | Cytotoxicity (HeLa) |
|---|---|---|---|
| Compound A | 1.12 µM | 3.34 µM | 0.219 mM |
| Compound B | 4.25 µM | 12.32 µM | 0.500 mM |
| Compound C | 0.725 µM | 1.45 µM | 1.790 mM |
This table illustrates that the compound exhibits potent inhibitory activity against both COX enzymes while maintaining a relatively low cytotoxic profile compared to other tested derivatives.
Case Studies
In a recent study focusing on the synthesis and evaluation of benzodioxole derivatives, it was found that compounds with halogen substitutions exhibited enhanced COX inhibitory activity compared to their non-halogenated counterparts . The study concluded that structural modifications significantly influence the pharmacological properties of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
